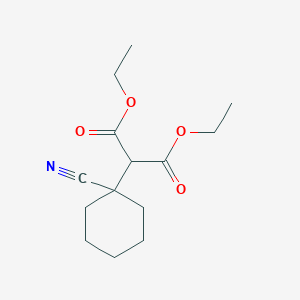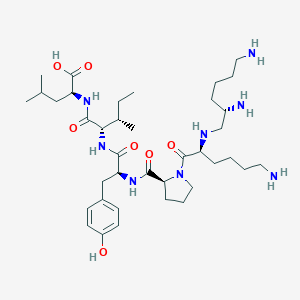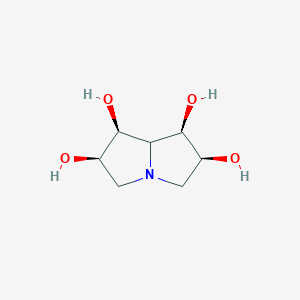![molecular formula C7H8ClN3 B159859 Chlorhydrate de pyrazolo[1,5-a]pyridin-3-amine CAS No. 136548-72-6](/img/structure/B159859.png)
Chlorhydrate de pyrazolo[1,5-a]pyridin-3-amine
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has been shown to have significant biological activity . The primary targets of this compound are AMP-activated protein kinase (AMPK) and Transient Receptor Potential Canonical 6 (TRPC6) channels . AMPK is a key regulatory protein involved in the energy homeostasis of individual cells as well as the whole organism . TRPC6 channels are considered beneficial for the treatment of diseases, including cancer .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it forms the basis for the rational design of selective inhibitors of AMPK . The pyrazolo nitrogen of the compound forms a key hydrogen bond with Val851 of p110α, a residue interaction characteristic of many other PI3K inhibitor complexes . Furthermore, the sulfonyl group forms a hydrogen bond with the p110α specific residue Gln859 .
Biochemical Pathways
The compound affects several biochemical pathways. As an AMPK inhibitor, it can impact energy homeostasis at both the cellular and organism levels . It also influences the function of TRPC6 channels, which play a role in various cellular processes, including proliferation, differentiation, and migration .
Result of Action
The compound exhibits significant inhibitory activity against various tumor cell lines . It inhibits microtubule polymerization by binding to the colchicine site, resulting in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability under exposure to extreme pH has been studied . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolopyridine core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHDSPZVVNBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598542 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136548-72-6 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















